8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-bromo-1,3-diphenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3/c23-16-11-12-20-18(13-16)22-19(14-24-20)21(15-7-3-1-4-8-15)25-26(22)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYHGQWWMWTNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization and bromination steps. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction forms an intermediate, which is then subjected to N-alkylation using sodium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrazole and quinoline rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazoloquinolines, including 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. By inhibiting topoisomerases, the compound may induce apoptosis in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, leading to reduced cell division and growth.
A study highlighted that specific structural modifications enhance the cytotoxicity of these compounds against cancer cells, suggesting a promising avenue for developing targeted therapies .
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various bacterial strains. Research findings include:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .
This suggests its potential as a lead compound for further development in treating bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinolines have been explored in vitro. The compound has been shown to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, with mechanisms involving:
- Inhibition of iNOS and COX-2 Expression : These enzymes are key players in inflammatory processes. The ability to inhibit their expression positions this compound as a candidate for developing anti-inflammatory agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 8-Bromo-Pyrazolo | Antimicrobial | 0.22 | |
| 8-Bromo-Pyrazolo | Anticancer | IC50 = 0.40 | |
| 8-Bromo-Pyrazolo | Anti-inflammatory | Potency similar to control |
Study on Anticancer Mechanisms
A comprehensive study evaluated the anticancer properties of pyrazoloquinolines. Researchers synthesized various derivatives and tested their ability to inhibit cell proliferation in multiple cancer cell lines. Results indicated that specific modifications enhanced their selectivity and cytotoxicity towards cancer cells .
Investigation into Antimicrobial Efficacy
Another significant study focused on the antimicrobial efficacy of pyrazoloquinolines against common bacterial strains. The derivative corresponding to this compound exhibited notable inhibitory effects against Staphylococcus aureus, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Amino Groups: Bromine at C8 (target) may enhance stability and lipophilicity compared to amino-substituted analogs (e.g., 2i, 2m), but amino groups improve hydrogen-bonding interactions, critical for anti-inflammatory activity .
- Phenyl vs. Methyl : Bulky phenyl groups (target) might hinder enzyme access compared to smaller methyl substituents (e.g., 1A) .
Anti-Inflammatory Effects
Pyrazolo[4,3-c]quinolines primarily inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing NO and prostaglandin production . For example:
- Compound 2i: IC₅₀ = 0.39 µM (NO inhibition), comparable to the control drug 1400W .
- Target Compound: Bromine’s electron-withdrawing effect may enhance iNOS binding but increase cytotoxicity risks, as seen in phenylamino analogs (e.g., 2a: 9% cell survival) .
Cytotoxicity and Selectivity
- Amino-Substituted Derivatives: High potency but poor selectivity (e.g., 2a’s cytotoxicity linked to off-target effects) .
- Bromo-Substituted Derivatives: Limited cytotoxicity data, but bromine’s bulk may reduce non-specific interactions, improving therapeutic indices .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Electron-Withdrawing Groups (Br, Cl) : Enhance metabolic stability but may reduce solubility .
- Electron-Donating Groups (NH₂, OH) : Improve target binding but increase cytotoxicity .
- Para-Substituted Phenyls : Meta/para substitutions (e.g., 4-methylphenyl in ) optimize steric and electronic complementarity with enzyme active sites .
Biological Activity
8-Bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. Its unique structure, featuring a fused pyrazole and quinoline ring with bromine and phenyl substituents, imparts significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 400.3 g/mol
- CAS Number : 901263-77-2
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Notably, it has been studied for its potential as an inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in cancer progression and metastasis. The inhibition of c-Met can lead to apoptosis in cancer cells and has been associated with anti-tumor effects in various studies .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies have shown that these compounds can inhibit tumor growth in xenograft models by targeting signaling pathways involved in cell proliferation and survival .
| Study | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 5.0 | c-Met inhibition | |
| A549 (lung cancer) | 4.5 | Apoptosis induction | |
| HeLa (cervical cancer) | 6.0 | Cell cycle arrest |
Antimicrobial Activity
Beyond anticancer effects, this compound has also shown promising antimicrobial activity:
- Bacterial Inhibition : The compound has been evaluated against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
Several case studies illustrate the potential applications of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Natural Products demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Screening : Research conducted by a team investigating novel antimicrobial agents found that derivatives of this compound exhibited potent activity against resistant bacterial strains, suggesting its potential as a lead compound for drug development .
Q & A
Q. What are the standard synthetic routes for 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with substituted aromatic precursors. For example, brominated quinoline intermediates may undergo Suzuki-Miyaura cross-coupling with arylboronic acids to introduce phenyl groups . Key steps include:
- Cyclocondensation : Using halogenated quinoline carbaldehydes with phenylhydrazines in ethanol, catalyzed by triethylamine.
- Cross-coupling : Optimizing Pd-catalyzed reactions for regioselective bromine substitution.
- Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., DMF) to achieve >95% purity .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
Q. What biological activities are commonly associated with pyrazolo[4,3-c]quinoline derivatives?
These compounds exhibit:
- Antimicrobial activity : Via inhibition of bacterial DNA gyrase or fungal cytochrome P450 enzymes .
- Anticancer potential : Through caspase-3 activation or topoisomerase inhibition .
- Receptor modulation : Selectivity for adenosine A3 receptors or serotonin receptors has been reported in analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in halogenated pyrazoloquinoline synthesis?
Q. What crystallographic data reveals the impact of bromine and phenyl substituents on molecular conformation?
X-ray studies show:
Q. How do mechanistic studies explain the electrochemical synthesis of pyrazoloquinolines?
Electrochemical cyclization of hydrazones in undivided cells involves:
Q. How can contradictory biological activity data (e.g., varying IC50_{50}50 values) be resolved?
Discrepancies arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or buffer pH affect compound stability .
- Structural analogs : Minor substitutions (e.g., 6-fluoro vs. 8-bromo) alter target specificity. SAR studies should prioritize substituent electronegativity and steric bulk .
Q. What strategies are effective in designing derivatives with improved pharmacokinetic properties?
- Amino group introduction : Enhances water solubility and bioavailability (e.g., 3,4-diamino derivatives) .
- DFT modeling : Predicts logP values and metabolic stability by analyzing frontier molecular orbitals .
- Prodrug approaches : Esterification of carboxylic acid groups improves membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
